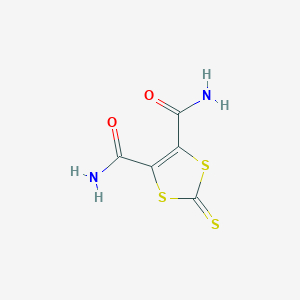

2-Thioxo-1,3-dithiole-4,5-dicarboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

1008-61-3 |

|---|---|

Molekularformel |

C5H4N2O2S3 |

Molekulargewicht |

220.3g/mol |

IUPAC-Name |

2-sulfanylidene-1,3-dithiole-4,5-dicarboxamide |

InChI |

InChI=1S/C5H4N2O2S3/c6-3(8)1-2(4(7)9)12-5(10)11-1/h(H2,6,8)(H2,7,9) |

InChI-Schlüssel |

DZMBKRYMZXLVFS-UHFFFAOYSA-N |

SMILES |

C1(=C(SC(=S)S1)C(=O)N)C(=O)N |

Kanonische SMILES |

C1(=C(SC(=S)S1)C(=O)N)C(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Parameters

Key Observations :

- Bonding Features : The zinc complex ([C₁₆H₃₆N]₂[Zn(C₃S₅)₂]) exhibits elongated C=S bonds (1.666 Å) compared to typical C=S (1.599 Å), suggesting partial double-bond character . In contrast, this compound derivatives display shorter C=C bonds (~1.36 Å), indicative of strong conjugation .

- Electronic Properties : The HOMO-LUMO gap of this compound (3.5 eV) is wider than that of DMIT-based conductors (1.8–2.5 eV), limiting its conductivity but enhancing redox stability .

Key Insights :

- Conductivity : DMIT complexes ([Ni(dmit)₂]) are superior conductors due to their smaller HOMO-LUMO gaps and radical-anion interactions .

- Optical Properties : CtCu demonstrates strong saturable absorption (σ_eff = 1.10 × 10⁻¹⁹ cm²), outperforming this compound in NLO applications .

- Stability : this compound derivatives exhibit enhanced stability under ambient conditions, making them viable for long-term storage and catalytic processes .

Vorbereitungsmethoden

Synthesis of the Key Intermediate: 2-Thioxo-1,3-dithiole-4,5-dicarboxylic Acid

The preparation of this compound hinges on the synthesis of its precursor, 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid (compound 5 ). This intermediate is synthesized via a two-step process:

-

Formation of Dimethyl 2-Thioxo-1,3-dithiole-4,5-dicarboxylate :

Ethylene trithiocarbonate reacts with dimethyl acetylenedicarboxylate (DMAD) under reflux in toluene, yielding dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (compound 4 ) through a 1,3-dipolar cycloaddition mechanism. The reaction proceeds via the generation of an intermediate ylide (compound 3 ), followed by retro-1,3-dipolar cycloaddition to form compound 4 in high yield (91%). -

Hydrolysis to the Dicarboxylic Acid :

Compound 4 undergoes alkaline hydrolysis in aqueous conditions to produce 2-thioxo-1,3-dithiole-4,5-dicarboxylic acid (compound 5 ). The reaction is monitored via thin-layer chromatography (TLC), and the product is purified using silica gel column chromatography.

Table 1: Synthesis of 2-Thioxo-1,3-dithiole-4,5-dicarboxylic Acid

HBTU-Mediated Coupling with Amino Esters

The final step involves coupling compound 5 with protected amino esters to form the target dicarboxamide. Four amino acids—L-alanine, D-alanine, L-phenylalanine, and D-phenylalanine—are converted into their methyl ester hydrochlorides using thionyl chloride (SOCl₂) in refluxing methanol. The coupling reaction proceeds as follows:

-

Reagents : HBTU (coupling agent), triethylamine (TEA, base), dichloromethane (DCM, solvent).

-

Mechanism :

The reaction is conducted at room temperature for 1 hour, achieving yields of 81–89%. Purification via silica gel chromatography confirms the identity of products a–d (TDTCAs).

Table 2: Coupling Reaction Parameters and Yields

| Amino Ester | Coupling Agent | Solvent | Time | Yield |

|---|---|---|---|---|

| L-Alanine-OMe·HCl | HBTU | DCM | 1 h | 85% |

| D-Alanine-OMe·HCl | HBTU | DCM | 1 h | 81% |

| L-Phenylalanine-OMe·HCl | HBTU | DCM | 1 h | 89% |

| D-Phenylalanine-OMe·HCl | HBTU | DCM | 1 h | 87% |

Mechanistic Elucidation of the HBTU-Mediated Coupling

Activation and Decarboxylation

The reaction begins with deprotonation of compound 5 by TEA, forming carboxylate 5′ . HBTU reacts with 5′ to generate intermediate IM1 , which undergoes decarboxylation to produce IM3 . Subsequent displacement by the amino ester yields the amide product.

Role of Solvent and Base

DCM’s low polarity facilitates reagent solubility, while TEA ensures efficient deprotonation and byproduct sequestration. The mild conditions (room temperature) prevent epimerization of chiral amino esters, preserving stereochemical integrity.

Structural and Electronic Characterization

Spectroscopic Analysis

DFT Studies

Geometric optimization at the B3LYP/6-31G(d,p) level reveals localization of HOMO-LUMO orbitals on the 2-thioxo-1,3-dithiol moiety, indicating enhanced reactivity at this site.

Table 3: DFT-Derived Electronic Properties of TDTCAs

Alternative Synthetic Approaches

Q & A

Q. What theoretical frameworks guide the design of this compound derivatives for non-linear optical (NLO) applications?

- Methodological Answer : First hyperpolarizability (β) calculations (e.g., CAM-B3LYP) predict NLO activity. Correlate β values with substituent Hammett constants (σ). Experimental validation uses Kurtz-Perry powder tests with Nd:YAG laser (1064 nm) to measure second-harmonic generation (SHG) efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.